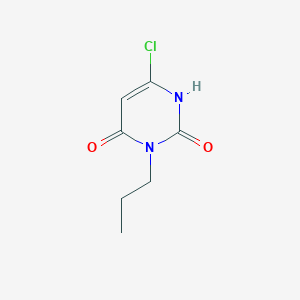

6-chloro-3-propylpyrimidine-2,4(1H,3H)-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-3-propyl-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2O2/c1-2-3-10-6(11)4-5(8)9-7(10)12/h4H,2-3H2,1H3,(H,9,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDRPODAKNBYJMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)C=C(NC1=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701256930 | |

| Record name | 6-Chloro-3-propyl-2,4(1H,3H)-pyrimidinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701256930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50721-48-7 | |

| Record name | 6-Chloro-3-propyl-2,4(1H,3H)-pyrimidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50721-48-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-3-propyl-2,4(1H,3H)-pyrimidinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701256930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Chloro 3 Propylpyrimidine 2,4 1h,3h Dione and Its Analogs

Established Synthetic Pathways for 6-chloro-3-propylpyrimidine-2,4(1H,3H)-dione

Multi-step Synthesis from Precursors (e.g., 1-propylpyrimidine-2,4,6(1H,3H,5H)-trione and phosphoryl chloride)

The synthesis of this compound is commonly achieved through a multi-step process. A key method involves the chlorination of a corresponding barbituric acid derivative, in this case, 1-propylpyrimidine-2,4,6(1H,3H,5H)-trione (also known as 1-propylbarbituric acid), using a chlorinating agent such as phosphoryl chloride (POCl₃).

While specific literature detailing the synthesis of this compound is not abundant, the methodology can be inferred from the synthesis of analogous compounds. For instance, the preparation of 6-chloro-1,3-dimethyl-2,4-(1H,3H)-pyrimidinedione involves the chlorination of 1,3-dimethylbarbituric acid with phosphoryl chloride. guidechem.com This reaction is a standard procedure for converting a hydroxyl group at the 6-position of a pyrimidine (B1678525) ring to a chlorine atom.

The general reaction scheme is as follows:

Preparation of the Precursor: The synthesis typically begins with the preparation of the substituted barbituric acid. For the target compound, this would be 1-propylpyrimidine-2,4,6(1H,3H,5H)-trione. This precursor can be synthesized by the condensation of N-propylurea with a suitable three-carbon component like malonic acid or its esters.

Chlorination: The 1-propylpyrimidine-2,4,6(1H,3H,5H)-trione is then treated with an excess of phosphoryl chloride, often in the presence of a tertiary amine like N,N-dimethylaniline or N,N-diethylaniline, which acts as a catalyst and acid scavenger. The reaction mixture is typically heated under reflux for several hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).

Work-up and Isolation: After the reaction is complete, the excess phosphoryl chloride is carefully quenched, often by pouring the reaction mixture onto crushed ice. The product, this compound, precipitates as a solid and can be isolated by filtration, followed by washing with water to remove any remaining impurities. Further purification can be achieved by recrystallization from an appropriate solvent.

A similar synthesis has been reported for 6-chloro-5-isopropylpyrimidine-2,4(1H,3H)-dione, where 5-isopropylbarbituric acid is reacted with phosphorus oxychloride and N,N-dimethylaniline.

General Synthetic Approaches for Pyrimidine-2,4(1H,3H)-dione Derivatives

A variety of synthetic strategies have been developed for the construction of the pyrimidine-2,4(1H,3H)-dione core, offering access to a wide range of substituted derivatives. These methods include multicomponent reactions and transformations of other pyrimidine derivatives like uracils.

Multicomponent Reactions (MCRs) in Pyrimidine Synthesis

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the reactants. mdpi.com MCRs are advantageous due to their atom economy, operational simplicity, and the ability to generate molecular diversity. bohrium.com

The Biginelli reaction, first reported by Pietro Biginelli in 1891, is a classic MCR for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones from an aldehyde, a β-ketoester, and urea (B33335). wikipedia.org This acid-catalyzed cyclocondensation has been extensively studied and modified to produce a vast library of pyrimidine derivatives. organic-chemistry.orgorganicreactions.org

The general mechanism involves an initial acid-catalyzed condensation between the aldehyde and urea to form an N-acylimine intermediate. This is followed by the nucleophilic addition of the enolate of the β-ketoester to the imine, and subsequent cyclization and dehydration to yield the dihydropyrimidine (B8664642) product. wikipedia.org

Modern adaptations of the Biginelli reaction have focused on improving yields, shortening reaction times, and employing more environmentally benign conditions. These include the use of various catalysts such as Lewis acids (e.g., lanthanide triflates, indium(III) chloride) and Brønsted acids. opensciencepublications.com Solvent-free conditions and microwave irradiation have also been successfully applied to accelerate the reaction. organic-chemistry.org The scope of the reaction has been expanded by using a wider variety of aldehydes, β-dicarbonyl compounds (including cyclic β-diketones and β-ketoamides), and urea or thiourea (B124793) derivatives. nih.gov

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Conditions | Product |

| Aryl aldehyde | Ethyl acetoacetate | Urea | Acid (Brønsted or Lewis) | Varies (thermal, microwave) | 3,4-Dihydropyrimidin-2(1H)-one |

| Benzaldehyde | Acetylacetone | Thiourea | CaCl₂ | Refluxing EtOH | 5-Acetyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-thione |

| Aromatic Aldehydes | 1,3-Dicarbonyl compounds | Urea/Thiourea | Ammonium chloride | Solvent-free | 3,4-Dihydropyrimidin-2(1H)-ones/thiones |

Beyond the Biginelli reaction, other multicomponent strategies have been developed for the synthesis of pyrimidine-2,4(1H,3H)-dione derivatives and related fused systems. For example, a three-component condensation of cyclic 1,3-diketones, aromatic aldehydes, and aryl isocyanides in water can produce furo[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives. niscpr.res.in Another approach involves the reaction of barbituric acid, malononitrile, and various aromatic aldehydes to synthesize pyrano[2,3-d]pyrimidine dione (B5365651) derivatives. nih.gov

Furthermore, a four-component reaction involving an α-chloroketone, an aliphatic isocyanate, a primary aromatic amine, and carbon monoxide, catalyzed by palladium, has been reported for the synthesis of a novel uracil (B121893) derivative, 3-cyclohexyl-6-phenyl-1-(p-tolyl)pyrimidine-2,4(1H,3H)-dione. mdpi.com The mechanism of these reactions often involves a cascade of condensation, addition, and cyclization steps. For instance, the formation of pyrido[2,3-d]pyrimidines can proceed through a sequence of Knoevenagel condensation, Michael addition, and cyclization. nih.gov

Synthetic Strategies via Uracil Derivatives

Uracil and its derivatives are versatile starting materials for the synthesis of more complex and substituted pyrimidine-2,4(1H,3H)-diones. The existing pyrimidine ring of uracil can be functionalized at various positions to introduce desired substituents.

For example, 6-chlorouracil (B25721) derivatives can be synthesized from the corresponding barbituric acids and subsequently used as precursors for further modifications. The chlorine atom at the 6-position is a good leaving group and can be readily displaced by various nucleophiles, such as amines, to introduce a wide range of substituents at this position. researchgate.net

A reported synthetic scheme involves the condensation of substituted amines with a 3-substituted-6-chlorouracil. researchgate.net This nucleophilic substitution reaction is a powerful tool for creating libraries of 6-substituted pyrimidine-2,4-dione derivatives.

Additionally, uracil itself can be a starting point for the construction of fused heterocyclic systems. An efficient synthesis of pyrrolo[3,4-d]pyrimidine-2,4-dione has been achieved starting from uracil, where the key step is the construction of the pyrrole (B145914) ring onto the uracil scaffold. researchgate.net

Green Chemistry Principles in Pyrimidine Synthesis

The paradigm of green chemistry, which focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances, has been influential in the synthesis of pyrimidine derivatives. conicet.gov.arresearchgate.net This approach aims to improve reaction yields, shorten reaction times, and simplify product purification, thereby minimizing environmental impact. conicet.gov.ar Key strategies include the use of energy-efficient techniques, environmentally benign solvents, and recyclable catalysts. conicet.gov.arbohrium.com

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods. nih.gov As a sustainable technology, it often leads to faster reaction rates, higher product yields, and easier work-up procedures. nih.govchemicalbook.com The heating mechanism in microwave-induced synthesis involves dipolar polarization and ionic conduction, providing rapid and uniform heating throughout the reaction medium. nih.gov

This technique has been successfully applied to the synthesis of various pyrimidine analogs. nih.govguidechem.com For instance, the synthesis of thiazolo[5,4-d]pyrimidines from 5-thiazolidinones, 2-butyl-1H-imidazole-5-carbaldehyde, and thiourea was achieved within 5 minutes using microwave irradiation. researchgate.net Similarly, multicomponent reactions to produce thiazolopyrimidine derivatives have shown yield enhancements of 17–23% and significantly reduced reaction times under microwave conditions compared to conventional heating. chemicalbook.com These protocols often align with green chemistry principles by reducing energy consumption and sometimes allowing for the use of recyclable or less hazardous solvents. nih.gov

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis for Fused Pyrimidines

| Product | Conventional Method Yield (%) | Microwave Method Yield (%) | Conventional Time (h) | Microwave Time (min) | Source |

| Compound 1a | 70 | 90 | 6 | 7 | chemicalbook.com |

| Compound 1b | 75 | 92 | 5 | 5 | chemicalbook.com |

| Compound 3a | 65 | 88 | 7 | 8 | chemicalbook.com |

| Compound 3b | 68 | 85 | 8 | 10 | chemicalbook.com |

Mechanochemical Approaches

Mechanochemical synthesis, which involves inducing reactions through mechanical force such as grinding or ball milling, represents a significant advancement in solvent-free chemistry. researchgate.netsharif.edu This high-energy milling technique physically combines reactants, creating an amorphous mixture and increasing the surface area for the reaction to occur, often in the absence of any solvent. researchgate.netscirp.org

Application of Green Solvents

The choice of solvent is a critical aspect of green chemistry. Traditional pyrimidine syntheses often rely on hazardous organic solvents. researchgate.net Modern approaches prioritize the use of environmentally benign solvents like water or ethanol, or conduct reactions under solvent-free conditions. conicet.gov.arresearchgate.net Ionic liquids, particularly those designed for low toxicity and biodegradability, are also considered "Green Solvents" and have been employed in pyrimidine synthesis. researchgate.net

Reactions in aqueous media are particularly attractive. For example, the direct condensation of aldehydes, malononitrile, and barbituric acid to form pyrano[2,3-d]pyrimidines has been successfully reported in water. researchgate.net The use of water or mixtures like water/ethanol not only reduces the environmental footprint but can also simplify product isolation, as many organic products are sparingly soluble in water and can be separated by filtration. conicet.gov.ar

Catalytic Systems in Pyrimidine-2,4(1H,3H)-dione Synthesis

The development of advanced catalytic systems is crucial for efficient and selective synthesis. Heterogeneous catalysts, especially those based on magnetic nanoparticles, are particularly advantageous as they can be easily recovered from the reaction mixture using an external magnet and reused multiple times, aligning with green chemistry principles. kashanu.ac.ir

Bismuth(III) immobilized on silica-coated Fe3O4 magnetic nanoparticles represents a promising, albeit not yet specifically documented for pyrimidine synthesis, catalytic system. Bismuth(III) compounds like BiCl₃ and Bi(OTf)₃ are attractive catalysts because they are remarkably nontoxic, relatively inexpensive, non-corrosive, and effective Lewis acids for promoting organic reactions. researchgate.netbohrium.com Bismuth triflate, for instance, has been used as a green and reusable catalyst for the one-pot synthesis of pyrido[2,3-d]pyrimidines.

The support, silica-coated Fe₃O₄ magnetic nanoparticles (MNPs), provides high stability and a large surface area for catalyst immobilization. nih.govkashanu.ac.ir Various catalysts have been successfully supported on these MNPs for pyrimidine synthesis, demonstrating high efficiency and reusability. kashanu.ac.ir Immobilizing Bi(III) on this magnetic support would combine the catalytic activity of the non-toxic metal with the practical advantages of easy magnetic separation and catalyst recycling, creating a robust and sustainable system for pyrimidine-2,4(1H,3H)-dione synthesis. nih.gov

The NiCo₂O₄@OCMC@Zn(BDC) nanocomposite has been reported as a novel and efficient catalyst for the synthesis of pyrano[2,3-d]pyrimidine-2,4(3H)-dione derivatives. This nanocomposite facilitates a three-component reaction, delivering high yields in short reaction times. A key feature of this catalyst is its reusability; it can be recovered and reused several times without a significant loss of its catalytic activity. The mechanism is believed to involve the nanocomposite acting as a Lewis acid, which enhances the electrophilicity of the carbonyl groups on the reacting aldehydes.

Table 2: Performance of NiCo₂O₄@OCMC@Zn(BDC) Nanocomposite in Synthesis

| Catalyst | Yield (%) | Source |

| NiCo₂O₄@OCMC@Zn(BDC) | 92 | |

| NiCo₂O₄@OCMC | 64 | |

| MgO | 55 | |

| p-TSA | 53 | |

| NiCo₂O₄ | 45 |

Novel Synthetic Strategies and Process Optimization

Regioselectivity and Stereoselectivity in Synthesis

In the synthesis of complex molecules like this compound, controlling the precise placement of substituents on the pyrimidine ring is paramount. This control is known as regioselectivity.

For the synthesis of the target compound, two key regiochemical challenges must be addressed: the introduction of the chlorine atom at the C6 position and the alkylation of the propyl group onto the N3 nitrogen. The synthesis of 6-chlorouracil derivatives often starts from precursors like barbituric acid or 2,4,6-trichloropyrimidine (B138864). sharif.eduresearchgate.net The reaction of barbituric acid with phosphorus oxychloride, for example, can yield a trichlorinated intermediate, which upon controlled hydrolysis can selectively produce 6-chlorouracil, establishing the correct regiochemistry at C6. researchgate.net

The subsequent N-alkylation must also be regioselective. Uracil and its derivatives have two potential sites for alkylation at the N1 and N3 positions. The reaction conditions, including the choice of base and solvent, can influence whether alkylation occurs at N1, N3, or both. For instance, studies on related uracil analogs have shown that monosubstituted ureas can lead to regioselective formation of N3-alkylated products. conicet.gov.ar Achieving selective N3-propylation is critical for the synthesis of this compound.

Stereoselectivity, the control of the three-dimensional arrangement of atoms, is less of a concern for the synthesis of this compound itself, as the molecule is achiral. However, stereoselectivity would become critically important in the synthesis of more complex analogs where chiral centers are present, for example, if a chiral substituent were attached to the pyrimidine ring or the N-propyl group.

Development of Economical and Environmentally Friendly Procedures

The pursuit of economical and environmentally friendly synthetic methodologies for this compound and its analogs is a key focus in contemporary pharmaceutical and chemical research. Green chemistry principles, which emphasize the reduction of hazardous substances, use of safer solvents, and improved energy efficiency, are increasingly being applied to the synthesis of such heterocyclic compounds. Research efforts have been directed towards developing catalyst-free reactions, one-pot syntheses, and procedures that utilize less toxic reagents and solvents, thereby minimizing the environmental footprint and production costs.

A notable advancement in this area is the development of a catalyst-free synthesis for a structurally similar compound, 6-chloro-3-isopropyl-1-methylpyrimidine-2,4(1H,3H)-dione. This methodology is particularly significant as it offers the potential for efficient industrial-scale production. The absence of a catalyst simplifies the reaction setup and purification process, reducing both cost and potential metal contamination in the final product.

In a specific example of a catalyst-free approach, the reaction of dry 6-chloro-3-isopropyl-1-methylpyrimidine-2,4(1H,3H)-dione with various amines is carried out by refluxing the mixture in 1-propanol. This method has demonstrated high yields, for instance, the reaction with (4-bromophenyl)methanamine resulted in a 90% yield of the corresponding product. rasayanjournal.co.in The efficiency of this catalyst-free reaction is influenced by the nature of the amine; reactions with benzylamine (B48309) derivatives containing electron-donating groups have shown remarkable yields, as high as 96%. rasayanjournal.co.in Conversely, the use of aliphatic amines in the same catalyst-free system has resulted in significantly lower yields. rasayanjournal.co.in

The choice of solvent is also a critical factor in the development of greener synthetic routes. While some procedures may still employ solvents like dimethyl sulfoxide (B87167) (DMSO) and toluene, studies have shown that for certain reactions, no product formation is observed in these solvents, highlighting the importance of solvent screening in process optimization. researchgate.net

In contrast to these greener approaches, traditional methods for the synthesis of related compounds, such as 6-chloro-5-isopropylpyrimidine-2,4(1H,3H)-dione, have involved the use of harsher reagents like phosphorus oxychloride and N,N-dimethyl aniline (B41778). nih.gov While effective, these reagents pose greater environmental and safety concerns, motivating the shift towards more benign alternatives.

The synthesis of the precursor, 6-chlorouracil, can also be achieved through more environmentally acceptable means. A high-yield (97%) synthesis of 6-chlorouracil involves the reaction of 2,4,6-trichloropyrimidine with sodium hydroxide (B78521) in water, a green solvent. The product is then precipitated by adjusting the pH with hydrochloric acid.

The following table summarizes the key findings from research into more economical and environmentally friendly synthetic procedures for 6-chloropyrimidine-2,4(1H,3H)-dione analogs.

| Starting Material | Reagent(s)/Solvent | Conditions | Product | Yield (%) | Economical/Environmental Advantages |

| 6-chloro-3-isopropyl-1-methylpyrimidine-2,4(1H,3H)-dione | (4-bromophenyl)methanamine / 1-propanol | Reflux | 6-((4-bromobenzyl)amino)-3-isopropyl-1-methylpyrimidine-2,4(1H,3H)-dione | 90 | Catalyst-free, potential for industrial scale. rasayanjournal.co.in |

| 6-chloro-3-isopropyl-1-methylpyrimidine-2,4(1H,3H)-dione | Benzylamine with electron-donating group / 1-propanol | Reflux | Corresponding benzylamine derivative | 96 | Catalyst-free, high yield. rasayanjournal.co.in |

| 2,4,6-trichloropyrimidine | Sodium hydroxide / Water | Reflux, 1 hour | 6-chlorouracil | 97 | Use of water as a green solvent, high yield. |

Exploration of Biological Activities and Therapeutic Potential of 6 Chloro 3 Propylpyrimidine 2,4 1h,3h Dione Analogs

Antiviral Activities of Pyrimidine-2,4(1H,3H)-dione Derivatives

The structural resemblance of pyrimidine-2,4(1H,3H)-dione to natural nucleobases makes it an ideal framework for designing antiviral agents that can interfere with viral replication processes. Derivatives of this scaffold have been extensively investigated and have yielded potent inhibitors against a range of viruses.

Anti-HIV Activity

A significant area of research has focused on pyrimidine-2,4(1H,3H)-dione derivatives as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of Human Immunodeficiency Virus (HIV). nih.govresearchgate.net These compounds bind to a hydrophobic pocket in the HIV-1 reverse transcriptase (RT) enzyme, inducing a conformational change that inhibits its function and halts viral replication. researchgate.net

Structure-activity relationship (SAR) studies have been crucial in optimizing the anti-HIV potency of these derivatives. Research has shown that substitutions at the N-1 and C-6 positions of the pyrimidine (B1678525) ring significantly influence antiviral activity. For instance, the introduction of homocyclic moieties, such as cyclopropyl (B3062369) or phenyl groups at the N-1 position, and a benzoyl group at the C-6 position, has resulted in compounds with potent activity against both HIV-1 and HIV-2. nih.gov One notable analog, 1-cyclopropylmethyl-5-isopropyl-6-(3,5-dimethylbenzoyl)-2,4(1H,3H)-pyrimidinedione, demonstrated a remarkably high therapeutic index of over 2,000,000, highlighting the potential for developing highly effective and non-cytotoxic anti-HIV agents from this class of compounds. nih.gov

Another series of pyrimidine-2,4-diones, linked to an isoxazolidine (B1194047) nucleus, has also been synthesized and evaluated. Specific compounds from this series exhibited HIV reverse transcriptase inhibitor activity in the nanomolar range and were effective at inhibiting HIV-1 infection in the low micromolar range, all without showing toxicity to host cells. researchgate.netresearchgate.net

| Compound Derivative Class | Mechanism of Action | Activity Range | Key Structural Features | Reference |

|---|---|---|---|---|

| N-1 Homocyclic Substituted Pyrimidinediones | Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) | High Therapeutic Index (>450,000) | Cyclopropyl, phenyl at N-1; benzoyl at C-6 | nih.gov |

| Isoxazolidinyl Pyrimidine-2,4-diones | Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) | nM (RT inhibition), low µM (HIV infection inhibition) | Isoxazolidine nucleus linkage, ethereal group at C-3 | researchgate.netresearchgate.net |

Anti-HSV-1 Activity

Derivatives of the pyrimidine scaffold have also demonstrated promising activity against Herpes Simplex Virus Type-1 (HSV-1), a prevalent pathogen causing a variety of human diseases. A series of pyrimidine, thiopyrimidine, and thiazolopyrimidine derivatives conjugated with a tetrahydronaphthalene moiety were synthesized and screened for antiviral efficacy. researchgate.net Several of these compounds exhibited good antiviral activities, comparable to the standard drug Acyclovir. researchgate.netresearchgate.net Two compounds, in particular, showed over 90% inhibition of the virus, marking them as highly promising candidates for further development. researchgate.net Research also indicates that guanidine (B92328) modifications to certain pyrimidine derivatives can enhance anti-herpes activity by targeting viral glycoprotein (B1211001) B (gB) and cellular signaling pathways to prevent both viral binding and replication. nih.gov

Hepatitis C Virus (HCV) Inhibitors

The pyrimidine-2,4(1H,3H)-dione nucleus is a key component in the development of inhibitors for the Hepatitis C Virus (HCV). Although direct-acting antivirals have revolutionized HCV treatment, the search for new inhibitors remains important. Nucleoside analogs are a cornerstone of HCV therapy, with compounds like sofosbuvir (B1194449) targeting the RNA-dependent RNA polymerase (RdRp). acs.org Research into 2'-dihalopyrimidine ribonucleoside derivatives has been pursued to create novel inhibitors of HCV replication. acs.org Additionally, related heterocyclic structures such as 3-hydroxyquinazoline-2,4(1H,3H)-dione derivatives have been investigated as anti-HCV agents. Certain compounds in this class showed more potent activity than the reference drug ribavirin, validating the potential of dione-containing scaffolds in the development of new HCV inhibitors. pharmacompass.com

SARS-CoV-2 Viral Protease Inhibition Studies

In response to the global health crisis caused by SARS-CoV-2, researchers have explored the potential of pyrimidine-2,4-dione derivatives as inhibitors of the virus's main protease (Mpro or 3CLpro). mdpi.com Mpro is a critical enzyme for viral replication, making it an attractive target for antiviral drugs. nih.gov

Molecular docking studies have been employed to screen libraries of pyrimidine-dione derivatives against the Mpro active site. These computational studies identified several compounds with favorable binding affinities, suggesting they could act as effective inhibitors. mdpi.com For example, one study highlighted a specific pyrimidine-dione derivative that achieved a docking score of -12.70 kcal/mol, indicating strong potential binding and inhibition. mdpi.com

Subsequent synthesis and in vitro testing of related dihydropyrimidine-2-thione derivatives confirmed this potential. Several compounds in this series exhibited significant inhibition of Mpro, with some showing IC₅₀ values in the nanomolar range, demonstrating exceptional binding affinity and inhibitory activity.

| Compound | In Vitro Mpro Inhibition (IC₅₀) |

|---|---|

| Compound 12j | 0.063 µM |

| Compound 12l | 0.054 µM |

Anticancer and Antitumor Properties

The pyrimidine-2,4-dione framework is not only a source of antiviral agents but also a foundation for the development of potent anticancer therapies. These derivatives have been shown to exhibit significant cytotoxicity against a variety of cancer cell lines, acting through diverse mechanisms of action.

Cytotoxicity Against Specific Cell Lines (e.g., A-549, MDAMB-231, PC-3, HaCaT)

The antitumor potential of pyrimidine-2,4(1H,3H)-dione analogs has been evaluated against a panel of human cancer cell lines, revealing a broad spectrum of activity.

A-549 (Human Lung Adenocarcinoma): Several studies have reported the cytotoxic effects of pyrimidine derivatives against the A549 cell line. Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives have been shown to inhibit the proliferation of A549 cells in a dose-dependent manner, with one potent analog displaying an IC₅₀ value of 3.0 µM. nih.gov Other related structures, such as indazol-pyrimidine and pyrido[2,3-d]pyrimidine (B1209978) derivatives, have also demonstrated potent activity against A549 cells, with some compounds showing greater efficacy than the reference drug methotrexate. mdpi.com

MDAMB-231 (Human Breast Adenocarcinoma): Pyrimidine-based compounds have shown significant activity against breast cancer cells. A series of 1,3-oxazolo[4,5-d]pyrimidine derivatives exhibited pronounced cytotoxic activity against the MDA-MB-231 cell line. Another study on pyrano[2,3-d]pyrimidine-2,4-dione analogues as potential PARP-1 inhibitors found high cytotoxicity against MCF-7 breast cancer cells, with IC₅₀ values as low as 1.28 µM. acs.org

PC-3 (Human Prostate Cancer): The cytotoxic potential of pyrimidine derivatives extends to prostate cancer. Substituted benzothieno[3,2-e] nih.govresearchgate.netmdpi.comtriazolo[4,3-a]pyrimidines, a class of fused pyrimidine compounds, have been evaluated against the PC-3 human prostate cancer cell line. One derivative from this series demonstrated potent activity with an IC₅₀ value of 5.48 µM. pharmacompass.com

HaCaT (Human Keratinocytes): To assess the selectivity of these compounds, cytotoxicity is often tested against non-cancerous cell lines like HaCaT keratinocytes. In one study, while a series of compounds showed cytotoxicity against cancer cells, they displayed no cytotoxic properties up to a concentration of 100 µM in HaCaT cells, indicating a degree of selectivity for cancer cells.

| Derivative Class | Cell Line | Cancer Type | Reported IC₅₀ | Reference |

|---|---|---|---|---|

| Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione | A-549 | Lung | 3.0 µM | nih.gov |

| Pyrido[2,3-d]pyrimidine | A-549 | Lung | 10.3 µM | mdpi.com |

| Pyrano[2,3-d]pyrimidine-2,4-dione | MCF-7 | Breast | 1.28 µM | acs.org |

| Benzothieno[3,2-e] nih.govresearchgate.netmdpi.comtriazolo[4,3-a]pyrimidine | PC-3 | Prostate | 5.48 µM | pharmacompass.com |

Inhibition of Tumor Cell Proliferation

Analogs of the pyrimidine-2,4-dione core structure have demonstrated significant potential as inhibitors of tumor cell proliferation through various mechanisms of action. Research has identified several classes of these derivatives that exhibit potent cytotoxic activity against a range of human cancer cell lines.

One key target for these analogs is thymidine (B127349) phosphorylase (TP), an enzyme overexpressed in many cancers that is involved in angiogenesis. nih.gov A specific analog, 6-(2-aminoethyl)amino-5-chlorouracil (B1219730) (AEAC), has been identified as one of the most potent competitive inhibitors of TP, with a K_i_ of 165 nmol/L. aacrjournals.org In preclinical studies, oral administration of AEAC resulted in significant reductions (40% to 50%) in the growth of A549 non-small cell lung cancer and PANC-1 pancreatic cancer xenografts. nih.govaacrjournals.org This antitumor activity was associated with a reduction in microvessel density within the tumors, providing direct evidence of an antiangiogenic effect. nih.gov

Another important mechanism involves the inhibition of Poly(ADP-ribose) polymerases-1 (PARP-1), which are crucial for DNA repair in cancer cells. rsc.orgnih.gov A series of novel pyrano[2,3-d]pyrimidine-2,4-dione analogues were synthesized and evaluated for their ability to inhibit PARP-1. rsc.orgresearchgate.net Several of these compounds showed excellent inhibitory activity, with compounds S2 and S7 emerging as particularly potent, exhibiting IC₅₀ values of 4.06 nM and 3.61 nM, respectively, which is more potent than the reference drug Olaparib (IC₅₀ = 5.77 nM). rsc.orgnih.govresearchgate.net These compounds also displayed high cytotoxicity against MCF-7 breast cancer and HCT116 colorectal cancer cell lines. rsc.orgnih.gov

Furthermore, pyrimidine-2,4-dione analogs have been developed as dual inhibitors of Bromodomain-containing protein 4 (BRD4) and Polo-like kinase 1 (PLK1), two key regulators of cell cycle and transcription in cancer. mdpi.com Compounds 4 and 7 from a series of 5-arylethylidene-aminopyrimidine-2,4-diones significantly inhibited BRD4 and PLK1, with IC₅₀ values nearly comparable to the established inhibitor volasertib. mdpi.com These compounds showed excellent cytotoxic activity against breast (MDA-MB-231), colorectal (HT-29), and renal (U-937) cancer cells. mdpi.com Other pyrimidine derivatives have also been investigated as inhibitors of the epidermal growth factor receptor (EGFR), a well-known target in cancer therapy. nih.gov

| Compound Class | Target | Cancer Cell Line(s) | Observed Activity (IC₅₀/K_i_) |

|---|---|---|---|

| 6-(2-aminoethyl)amino-5-chlorouracil (AEAC) | Thymidine Phosphorylase (TP) | A549 (Lung), PANC-1 (Pancreatic) | K_i_ = 165 nmol/L |

| Pyrano[2,3-d]pyrimidine-2,4-dione (S7) | PARP-1 | MCF-7 (Breast), HCT116 (Colorectal) | IC₅₀ = 3.61 nM |

| Pyrano[2,3-d]pyrimidine-2,4-dione (S8) | PARP-1 | MCF-7 (Breast), HCT116 (Colorectal) | IC₅₀ = 0.66 µM (MCF-7) |

| 5-Arylethylidene-aminopyrimidine-2,4-dione (Compound 7) | BRD4 / PLK1 | MDA-MB-231 (Breast), HT-29 (Colorectal) | IC₅₀ = 0.094 µM (BRD4), 0.02 µM (PLK1) |

| Pyrido[2,3-d]pyrimidin-4(3H)-one (Compound 8d) | EGFR | A-549 (Lung) | IC₅₀ = 7.23 µM |

Applications in Leukemia and Stromal Tumors

While much of the research on pyrimidine-2,4-dione analogs has focused on solid tumors, their mechanisms of action suggest potential applications in hematological malignancies like leukemia and in targeting the tumor microenvironment, which includes stromal cells. The inhibition of key cellular proliferation and survival pathways, such as those governed by PLK1, BRD4, and PARP-1, is a therapeutic strategy applicable to both solid and liquid tumors. researchgate.netmdpi.com For instance, the dual BRD4/PLK1 inhibitor, compound 7 (a 5-arylethylidene-amino-2-thiopyrimidine-4-one), was found to trigger apoptosis and halt the cell cycle at the G2/M phase, mechanisms that are highly relevant for treating rapidly dividing leukemia cells. mdpi.com The compound also modulated the expression of apoptosis-related genes, upregulating BAX and caspase-3 while downregulating Bcl-2. mdpi.com Although direct studies on leukemia models were not the primary focus of this specific research, the demonstrated cytotoxic effects on other cancer cell lines, such as the renal cancer cell line U-937 (derived from a patient with diffuse histiocytic lymphoma), underscore its potential in hematological cancers. mdpi.com

Antimicrobial and Antifungal Efficacy

The versatile pyrimidine scaffold has also been extensively explored for the development of antimicrobial agents. Analogs of 6-chlorouracil (B25721) have shown promise against a variety of bacterial pathogens, including the formidable Mycobacterium tuberculosis.

Activity against Bacterial Pathogens (e.g., Staphylococcus aureus, Escherichia coli)

A significant class of uracil (B121893) analogs, the 3-substituted-6-anilinouracils, have been identified as potent and selective inhibitors of the replication-specific bacterial DNA polymerase IIIC (pol IIIC), an enzyme essential for Gram-positive bacteria. nih.govresearchgate.net This targeted inhibition confers potent antibacterial activity against these organisms. nih.govacs.org Many compounds in this class demonstrated strong activity against Gram-positive bacteria in culture, with Minimum Inhibitory Concentrations (MICs) ranging from 0.125 to 10 µg/mL. nih.gov In particular, analogs with neutral, moderately polar 3-substituents were found to be effective. nih.gov

Conversely, other pyrimidine derivatives have shown a broader but less potent spectrum of activity. For example, 6-Chloro-2,4-diamino pyrimidine was screened against a panel of bacteria including Staphylococcus aureus and Escherichia coli and was found to exhibit low antibacterial activity compared to standard antibiotics. researchgate.netresearchgate.net Studies comparing different pyrimidine derivatives have found that specific structural modifications are key to enhancing potency; for instance, triazole-substituted pyrimidines showed higher inhibition against S. aureus and E. coli than corresponding thiadiazole-substituted compounds. bohrium.com The functional groups on the uracil core have been shown to influence the spectrum of activity, with small polar groups enhancing activity against Gram-negative bacteria and moderately polar substituents being more active against Gram-positive bacteria. bohrium.com

| Compound Class | Bacterial Strain | Observed Activity (MIC) | Mechanism of Action |

|---|---|---|---|

| 3-Substituted-6-anilinouracils | Gram-positive bacteria (e.g., S. aureus) | 0.125 - 10 µg/mL | Inhibition of DNA polymerase IIIC |

| 6-Chloro-2,4-diamino pyrimidine | S. aureus, E. coli | Low activity | Not specified |

| Triazole-substituted pyrimidines | S. aureus, E. coli, P. aeruginosa | Moderate to good inhibition | Not specified |

Antitubercular Activity (Mycobacterium tuberculosis)

Derivatives of the pyrimidine-2,4-dione scaffold have emerged as a promising class of compounds in the search for new treatments for tuberculosis (TB). ucl.ac.uk Several families of these analogs have shown significant activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. mdpi.com

One notable group includes 5-arylaminouracil derivatives. nih.govnih.gov A study of three series of these compounds found that most had a negative effect on the growth of the M. tuberculosis H37Rv strain, with 100% inhibition at concentrations between 5 and 40 µg/mL. nih.gov One of the most active compounds, 1-(4'-hydroxy-2'-cyclopenten-1'-yl)-3-(4‴-hydroxy-2‴-cyclopenten-1‴-yl)-5-(4″-butyloxyphenylamino)uracil, was highly effective against a multidrug-resistant strain (MS-115) with a MIC₉₀ of 5 µg/mL. nih.gov Thymidylate kinase of M. tuberculosis (TMPKmt) was identified as a possible enzymatic target for this class of compounds. ucl.ac.uknih.gov

Other pyrimidine analogs have been developed to target different essential mycobacterial pathways. A series of 3-phenylpyrazolo[1,5-a]pyrimidine-2,7(1H,4H)-dione based compounds were designed as potential inhibitors of Decaprenylphosphoryl-β-d-ribose-2'-epimerase (DprE1), a crucial enzyme in mycobacterial cell wall synthesis. researchgate.net Another pyrimidine analog, 4-hydroxy-2-dimethylamino-5-nitroso-6-aminopyrimidine, showed 99% inhibition of M. tuberculosis H37Ra at a concentration of 200 µg/mL. nih.gov The diversity of structures and targets highlights the potential of the pyrimidine core in developing novel anti-TB agents. ucl.ac.ukmdpi.com

| Compound Class | M. tuberculosis Strain(s) | Observed Activity (MIC) | Potential Target |

|---|---|---|---|

| 5-Arylaminouracil derivative | H37Rv, MS-115 (MDR) | 5 µg/mL (MIC₉₀) | Thymidylate kinase (TMPKmt) |

| Isatin–pyrimidine hybrid (Compound 30) | MDR and XDR strains | 0.48 µg/mL (MDR), 3.9 µg/mL (XDR) | Not specified |

| 4-Amino-thieno[2,3-d]pyrimidine (Compound 30) | M. smegmatis | Potent inhibition | QcrB |

| 4-Hydroxy-2-dimethylamino-5-nitroso-6-aminopyrimidine | H37Ra | 52% inhibition at 50 µg/mL | Not specified |

Anti-inflammatory and Analgesic Effects

The pyrimidine nucleus is a key structural feature in various compounds exhibiting anti-inflammatory and analgesic properties. This activity is often linked to the inhibition of enzymes in the inflammatory cascade, particularly cyclooxygenase (COX) enzymes.

Modulation of Inflammatory Pathways (e.g., COX-2 Inhibition)

Non-steroidal anti-inflammatory drugs (NSAIDs) exert their therapeutic effects primarily by inhibiting COX enzymes, which convert arachidonic acid into inflammatory prostaglandins. nih.gov The discovery of two COX isoforms, COX-1 (constitutively expressed) and COX-2 (inducible during inflammation), led to the development of selective COX-2 inhibitors to reduce the gastrointestinal side effects associated with non-selective NSAIDs. nih.gov

The pyrimidine scaffold has been incorporated into various molecular designs to achieve selective COX-2 inhibition. nih.gov For instance, a series of oxadiazole-containing pyrimidinyl derivatives were synthesized and evaluated for COX inhibitory activity. nih.gov Compounds 50 and 51 from this series showed significant and selective COX-2 inhibition and demonstrated good in vivo anti-inflammatory activity in a carrageenan-induced rat paw edema assay. nih.gov The structure-activity relationship studies revealed that the pyrimidinyl substituent markedly affected the activity against COX-2. nih.gov Although research has not focused specifically on 6-chloro-3-propylpyrimidine-2,4(1H,3H)-dione analogs for this purpose, the proven success of other pyrimidine-based structures as selective COX-2 inhibitors suggests that this is a viable avenue for exploration. nih.govrsc.org The development of such analogs could lead to novel anti-inflammatory and analgesic agents with potentially favorable safety profiles. nih.govnih.gov

Cardiological Applications

The cardiovascular effects of pyrimidine derivatives have been an area of interest for researchers. Studies on related compounds suggest potential applications in cardiology, although direct research on this compound analogs is not extensively documented in publicly available literature.

Potential for Addressing Hypertrophic Cardiomyopathy (HCM)

Hypertrophic cardiomyopathy is a condition characterized by the thickening of the heart muscle. nih.gov The therapeutic approach often involves managing symptoms and preventing complications. revportcardiol.org While there is no direct evidence linking this compound analogs to the treatment of HCM, the broader class of pyrimidine derivatives has been investigated for various cardiovascular properties. Research into how cardiomyocytes regulate pyrimidine biosynthesis to influence heart repair suggests a complex relationship between pyrimidine metabolism and cardiac health. nih.govnih.gov Future research could explore whether specific pyrimidine-2,4-dione analogs could modulate the pathological processes involved in HCM.

Antiarrhythmic Potential

The potential for pyrimidine derivatives to act as antiarrhythmic agents is an area of ongoing research. Antiarrhythmic drugs are classified based on their mechanism of action, primarily by blocking ion channels in the heart. mdpi.com Some pyrimidine derivatives have been investigated for their cardiovascular effects, which could theoretically include antiarrhythmic properties. For example, the negative chronotropic effects observed with the pyrimidine derivative 4CPTP suggest a potential to modulate heart rhythm. indexcopernicus.com However, specific studies detailing the antiarrhythmic potential of this compound analogs are needed to establish any direct activity.

Other Notable Biological Activities

Beyond cardiological applications, analogs of this compound have shown promise in other therapeutic areas, notably in the management of hypertension and diabetes.

Antihypertensive Activity

Several studies have highlighted the antihypertensive potential of pyrimidine derivatives. The pyrimidine derivative 4CPTP was found to possess hypotensive action in animal models. indexcopernicus.com Furthermore, various pyrimidine and fused pyrimidine compounds have been designed and evaluated as calcium channel blockers, a well-established mechanism for lowering blood pressure. mdpi.com The vasorelaxant effect of some chloro-substituted compounds has also been documented, suggesting a potential mechanism for blood pressure reduction. nih.gov These findings indicate that the 6-chloro-pyrimidine-2,4-dione scaffold could be a promising starting point for the development of novel antihypertensive agents.

Table 1: Antihypertensive Potential of Pyrimidine Derivatives

| Compound Class | Mechanism of Action | Observed Effect |

|---|---|---|

| Pyrimidine Derivatives (e.g., 4CPTP) | Not fully elucidated | Hypotensive action indexcopernicus.com |

| Fused Pyrimidines | Calcium Channel Blockade | Potential hypotensive agents mdpi.com |

Antidiabetic Potential

The pyrimidine-2,4-dione structure is a key feature in a class of antidiabetic drugs known as dipeptidyl peptidase-4 (DPP-4) inhibitors. acs.orgnih.govacs.org DPP-4 inhibitors work by increasing the levels of incretin (B1656795) hormones, which help to regulate blood sugar. nih.gov The binding mode of pyrimidine-2,4-dione derivatives to the DPP-4 enzyme involves interactions with specific pockets of the enzyme, which differs from other classes of DPP-4 inhibitors. acs.orgnih.gov This structural motif has been a focus in the design of new and potent DPP-4 inhibitors for the treatment of type 2 diabetes. researchgate.net

Table 2: Pyrimidine-2,4-dione Analogs as DPP-4 Inhibitors

| Structural Feature | Role in DPP-4 Inhibition | Therapeutic Implication |

|---|---|---|

| Pyrimidine-2,4-dione scaffold | P1' fragment in gliptin-like inhibitors acs.org | Potential for development of new antidiabetic drugs |

Anticonvulsant Properties

Derivatives of pyrimidine-2,4-dione have been synthesized and evaluated for their potential as anticonvulsant agents. Studies have shown that modifications to the basic ring structure can lead to compounds with significant protective effects in preclinical models of epilepsy.

In one study, a series of new hexahydropyrimidine-2,4-dione derivatives were synthesized and screened for their anticonvulsant activities. nih.gov The evaluation was conducted using the maximal electroshock (MES) and subcutaneous pentylenetetrazol (scMet) seizure models in mice. Notably, 6-(4-chlorophenyl)hexahydropyrimidine-2,4-dione derivatives were identified as being highly protective against both MES and scMet induced seizures. nih.gov Another study focused on 3-alkyl-6-arylhexahydropyrimidine-2,4-dione derivatives. nih.gov The results indicated that 3-arylalkyl-6-(p-chlorophenyl) derivatives were effective against seizures induced by scMet. nih.gov Specifically, 6-Phenyl-3-(2-morpholinoethyl)hexahydropyrimidine-2,4-dione was found to be active against MES-induced seizures. nih.gov

Further research into pyrido[2,3-d]pyrimidine derivatives also revealed promising anticonvulsant potential. researchgate.net A series of these compounds were designed and synthesized, with their pharmacological activities assessed through the maximal electroshock test in mice. researchgate.net While many of the synthesized compounds showed some level of anticonvulsant activity, specific derivatives demonstrated more potent effects. researchgate.net

| Compound Class | Key Structural Features | Anticonvulsant Activity Model | Notable Findings |

|---|---|---|---|

| 6-Arylhexahydropyrimidine-2,4-dione derivatives | N,N-disubstituted dithiocarbamate (B8719985) structures | MES, scMet | 6-(4-chlorophenyl) derivatives showed high protection. nih.gov |

| 3-Alkyl-6-arylhexahydropyrimidine-2,4-dione derivatives | 3-Arylalkyl-6-(p-chlorophenyl) substitution | scMet | Protective against scMet-induced seizures. nih.gov |

| Pyrido[2,3-d]pyrimidine derivatives | Varied substitutions on the fused ring system | MES | Several compounds exhibited anticonvulsant activity. researchgate.net |

Antioxidant Effects

Several studies have investigated the antioxidant potential of pyrimidine-2,4(1H,3H)-dione derivatives, revealing their capacity to scavenge free radicals and inhibit lipid peroxidation. These properties are crucial in combating oxidative stress, which is implicated in numerous diseases.

A study screening various pyrimidine-2,4-diones for their antioxidant activity using in-vitro models like nitric oxide (NO) scavenging and ferric reducing antioxidant power (FRAP) found that these compounds possess significant antioxidant capabilities. researchgate.net The antioxidant properties of pyrimidines are thought to be linked to the electron density of the ring system. researchgate.net Another investigation into 6-aryl-5-cyano thiouracil derivatives, which share the core pyrimidine structure, identified several compounds with promising free radical scavenging activity, with some being more potent than the standard antioxidant, ascorbic acid. nih.gov

The evaluation of novel pyrimidine acrylamides as inhibitors of lipoxygenase also highlighted their antioxidant activities. mdpi.com These compounds were assessed for their ability to interact with the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) and to inhibit lipid peroxidation induced by 2,2′-azobis(2-amidinopropane) dihydrochloride (B599025) (AAPH). While their interaction with DPPH was not significant, they strongly inhibited lipid peroxidation. nih.gov For instance, pyrimidine derivatives 2a and 2f were noted as potent lipoxygenase inhibitors. nih.gov

| Compound Series | Antioxidant Assay | Key Findings |

|---|---|---|

| Pyrimidine-2,4-diones | Nitric Oxide (NO) Scavenging, FRAP | Demonstrated significant antioxidant activity. researchgate.net |

| 6-Aryl-5-cyano thiouracil derivatives | Free Radical Scavenging | Compounds 1c , 5c , and 8c were more potent than ascorbic acid. nih.gov |

| Pyrido[2,3-d]pyrimidine derivatives | DPPH, AAPH-induced lipid peroxidation | Strongly inhibited lipid peroxidation. nih.gov |

Enzyme Inhibition Beyond Primary Targets

Analogs of this compound have demonstrated inhibitory activity against a range of enzymes, indicating their potential as therapeutic agents for various diseases, including cancer and osteoarthritis.

Matrix Metalloproteinase-13 (MMP-13): Pyrimidinedione derivatives have been identified as highly selective inhibitors of MMP-13, an enzyme implicated in the degradation of cartilage in osteoarthritis. nih.gov These compounds bind to a specific subsite (S₁′) of the MMP-13 catalytic domain, which confers their selectivity. nih.gov

Histone Deacetylase (HDAC): Uracil-based hydroxamic acids (UBHAs) have been developed as potent inhibitors of histone deacetylases, which are key targets in cancer therapy. nih.gov Certain UBHAs, particularly those with a phenyl/benzyl (B1604629) ring at the C6 position of the uracil ring, have shown potent inhibitory activity against maize HDACs and mouse HDAC1. nih.govacs.org In human cell-based assays, these compounds were able to inhibit HDAC1 but not HDAC4. nih.govacs.org

CD73: This ecto-5'-nucleotidase plays a role in immunosuppression within the tumor microenvironment by producing adenosine (B11128). nih.gov Pyrimidine nucleoside methylenediphosphonate derivatives have been identified as novel CD73 inhibitors, demonstrating concentration-dependent inhibition in vitro. acs.org

Lactate Dehydrogenase (LDH): LDH is a key enzyme in anaerobic glycolysis, a metabolic pathway often upregulated in cancer cells. nih.gov While specific studies on this compound analogs are limited, the general principle of targeting LDH with small molecule inhibitors is an active area of cancer research. nih.gov

Protoporphyrinogen IX Oxidase (PPO): A thieno[2,3-d]pyrimidine-2,4-dione derivative, 6g , was discovered to be a highly potent PPO inhibitor, with a Kᵢ value of 2.5 nM against Nicotiana tabacum PPO. acs.orgnih.gov PPO is a target for herbicides, and this finding highlights the diverse applications of the pyrimidinedione scaffold. nih.gov

| Enzyme Target | Compound Class/Example | Significance of Inhibition |

|---|---|---|

| MMP-13 | Pyrimidinedione derivatives | Potential treatment for osteoarthritis. nih.gov |

| HDAC | Uracil-based hydroxamic acids | Anticancer potential through epigenetic modification. nih.govnih.gov |

| CD73 | Pyrimidine nucleoside methylenediphosphonate derivatives | Cancer immunotherapy by reducing immunosuppressive adenosine. nih.govnih.gov |

| Lactate Dehydrogenase | General small molecule inhibitors | Targeting cancer metabolism. nih.gov |

| PPO | Thieno[2,3-d]pyrimidine-2,4-dione derivative 6g | Potent herbicidal activity. acs.orgnih.gov |

Receptor Antagonism (e.g., Adenosine A₂A Receptor)

The adenosine A₂A receptor is a G-protein coupled receptor that has emerged as a significant target for the treatment of neurodegenerative disorders like Parkinson's disease. wikipedia.org Antagonists of this receptor can modulate neuronal activity and have shown promise in preclinical and clinical studies.

Several classes of pyrimidine derivatives have been developed as potent and selective adenosine A₂A receptor antagonists. For instance, 1,2,4-triazolo[1,5-c]pyrimidines have been synthesized and shown to possess potent antagonist activity. nih.govresearchgate.net Thieno[3,2-d]pyrimidine derivatives have also been discovered as potent and selective antagonists of the adenosine A₂A receptor, with some compounds demonstrating in vivo activity in models relevant to Parkinson's disease. manchester.ac.uk Furthermore, pyridinone derivatives have been identified as potent A₂A receptor antagonists with good oral bioavailability, showing potential for cancer immunotherapy applications. nih.gov The structural versatility of the pyrimidine core allows for the fine-tuning of affinity and selectivity for the A₂A receptor over other adenosine receptor subtypes. mdpi.com

| Compound Class | Receptor Target | Therapeutic Potential |

|---|---|---|

| 1,2,4-Triazolo[1,5-c]pyrimidines | Adenosine A₂A Receptor | Treatment of Parkinson's disease. nih.govresearchgate.net |

| Thieno[3,2-d]pyrimidines | Adenosine A₂A Receptor | Potential for treating Parkinson's disease. manchester.ac.uk |

| Pyridinone derivatives | Adenosine A₂A Receptor | Cancer immunotherapy. nih.gov |

Structure Activity Relationship Sar and Structural Modification Studies

Elucidation of Pharmacophoric Features within the Pyrimidine-2,4(1H,3H)-dione Scaffold

The pyrimidine-2,4(1H,3H)-dione scaffold possesses a distinct set of pharmacophoric features that are crucial for its interaction with various biological targets. These features are the foundational elements upon which the specific contributions of the 6-chloro and 3-propyl substituents are built.

Key pharmacophoric features include:

Hydrogen Bond Donors: The hydrogen atoms on the N1 and N3 nitrogens can act as hydrogen bond donors. However, in 6-chloro-3-propylpyrimidine-2,4(1H,3H)-dione, the N3 position is alkylated, removing one of these donor sites. The N1-H remains a critical interaction point.

Hydrogen Bond Acceptors: The carbonyl oxygens at the C2 and C4 positions are strong hydrogen bond acceptors. These are fundamental for anchoring the molecule within a target's binding site.

Aromatic/Planar Core: The pyrimidine (B1678525) ring itself provides a planar, hydrophobic scaffold that can engage in π-stacking or van der Waals interactions with aromatic residues in a protein's active site.

Pharmacophore models for various uracil (B121893) derivatives have been developed, confirming the importance of these features. For instance, in the design of HIV capsid protein inhibitors, a four-point pharmacophore model based on the uracil scaffold was utilized. researchgate.net Similarly, studies on inhibitors of enzymes like Aurora kinase and Polo-like kinase highlight that the pyrimidine scaffold can mimic the adenine (B156593) ring of ATP, forming key hydrogen bonds within the kinase hinge region. nih.gov These models consistently underscore the importance of the hydrogen bonding pattern and the planar nature of the core ring structure.

Impact of Substituents on Biological Activity (e.g., chlorine, propyl group)

The biological activity of the pyrimidine-2,4(1H,3H)-dione core is significantly modulated by the nature and position of its substituents. For this compound, the chloro group at C6 and the propyl group at N3 are defining features.

The specific placement of substituents on the uracil ring can dramatically alter biological activity. This is particularly true for halogen substituents. Studies on uracil-based HIV inhibitors have shown that the position of a chlorine atom on an attached phenyl ring is critical. A meta-chloro substituted derivative displayed the most promising activity, while the para- and ortho-chloro isomers were significantly less active or inactive. nih.gov This highlights that a change in the chlorine's position alters the molecule's electronic distribution and steric profile, thereby affecting its fit and interactions within the target's binding site. While this example is on a phenyl substituent, it strongly suggests that the position of the chlorine on the pyrimidine ring itself (e.g., C6 vs. C5) would have a profound impact on the molecule's biological profile due to changes in geometry and electronic properties.

Propyl Group at N3: Alkylation at the N1 and N3 positions is a key strategy for modifying the properties of uracil derivatives. An N3-propyl group introduces a hydrophobic element to the molecule. This can be crucial for engaging with hydrophobic pockets within a target protein. The length and nature of the alkyl chain at N3 can significantly impact activity. For example, in a study on the proliferative activity of 6-substituted uracils, different alkyl groups at the N1 and N3 positions were explored. It was found that compounds like 1-butyl-6-methyluracil (B86784) showed high proliferative activity, indicating that the size and lipophilicity of the N-alkyl substituent are important determinants of biological response. researchgate.netnih.gov The three-carbon chain of the propyl group provides a specific length and degree of flexibility that can be optimized for a particular target.

Introducing aromatic and heterocyclic moieties to the pyrimidine-2,4(1H,3H)-dione scaffold is a common strategy to enhance potency and explore new interactions with biological targets. These groups can be introduced at various positions, but for the this compound scaffold, the C6 position is a prime candidate for such modifications, often by replacing the chlorine atom.

Studies on 6-aryl-5-cyano thiouracils have demonstrated that the introduction of a phenyl ring at the C6 position can lead to potent antimicrobial and anticancer agents. rsc.org The nature and substitution pattern of this aryl ring further modulate the activity. For example, in a series of fatty acid amide hydrolase (FAAH) inhibitors, attaching an alkylphenyl group to the uracil core dramatically increased inhibitory potency, suggesting that the aromatic ring engages in favorable van der Waals or π-stacking interactions within the enzyme's active site. researchgate.net

Similarly, fusing a heterocyclic ring to the pyrimidine-2,4(1H,3H)-dione core, creating structures like pyrido[2,3-d]pyrimidines, has been a successful strategy in developing potent kinase inhibitors. nih.gov These fused systems expand the planar surface area and introduce new hydrogen bonding possibilities, often leading to enhanced binding affinity. While not a direct substitution on the this compound core, these findings illustrate the principle that introducing aromatic or heterocyclic systems can significantly enhance biological activity.

The following table summarizes the impact of different substituent types on the activity of uracil derivatives, based on findings from related compounds.

| Scaffold Position | Substituent Type | Observed Impact on Biological Activity | Potential Interaction Type | Reference Compound Class |

|---|---|---|---|---|

| C6 | Halogen (e.g., Chlorine) | Modulates electronic properties of the ring; can be crucial for activity. Often used as a synthetic intermediate. | Electronic effects, dipole interactions, synthetic handle. | Pyrido[3,2-d]pyrimidines |

| N3 | Alkyl (e.g., Propyl, Butyl) | Increases lipophilicity; chain length is important for optimal fit in hydrophobic pockets. | Hydrophobic interactions, van der Waals forces. | 6-Substituted Uracils |

| C6 | Aryl/Heterocyclic | Often enhances potency significantly. | π-stacking, hydrophobic interactions, additional H-bonds. | 6-Aryl-5-cyano Thiouracils |

| Positional Isomers (Halogen) | ortho- vs. meta- vs. para-Chloro | Drastic change in activity, with one isomer often being significantly more potent. | Steric hindrance, altered electronic distribution. | Uracil-based HIV inhibitors |

Rational Design of New Derivatives for Enhanced Potency and Selectivity

The SAR data gathered from this compound and related analogs provide a foundation for the rational design of new derivatives with improved therapeutic properties. Rational design aims to make targeted modifications to a lead compound to optimize its interactions with a biological target, thereby enhancing its potency and selectivity while potentially improving its pharmacokinetic profile. spirochem.com

For the this compound scaffold, several rational design strategies can be envisioned:

Modification of the N3-Alkyl Chain: The length, branching, and cyclization of the N3-alkyl chain can be systematically varied. For instance, replacing the propyl group with an isopropyl, cyclopropyl (B3062369), or butyl group could probe the size and shape of the corresponding hydrophobic pocket in the target protein. Introducing unsaturation (e.g., an allyl group) could add conformational rigidity.

Variation of the C6-Substituent: The 6-chloro group can be replaced with other halogens (F, Br, I) to fine-tune the electronic and steric properties. Alternatively, as discussed, it can be replaced with small alkyl, alkoxy, or amino groups, or more complex aryl and heterocyclic moieties to explore additional binding interactions.

Substitution at C5: The C5 position is another key site for modification. Introducing small, electron-withdrawing groups like fluorine or cyano at this position has been shown to be beneficial in various classes of uracil derivatives. researchgate.net

Bioisosteric replacement is a powerful tool in rational drug design where an atom or a group of atoms is exchanged for another with similar physical or chemical properties to improve the compound's biological profile. cambridgemedchemconsulting.comprinceton.edu This strategy can be applied to optimize the this compound scaffold.

Bioisosteres for the 6-Chloro Group: The chlorine atom at the C6 position can be replaced by other groups of similar size and electronic character. A common non-classical bioisostere for a chloro group is the trifluoromethyl (-CF3) group. While larger, the -CF3 group is strongly electron-withdrawing and can enhance metabolic stability and binding affinity. Another potential bioisostere is the cyano (-CN) group, which is also electron-withdrawing and can act as a hydrogen bond acceptor.

Bioisosteres for the N3-Propyl Group: The propyl group at the N3 position could be replaced with bioisosteres to modulate lipophilicity and conformation. For instance, a cyclopropylmethyl group could introduce conformational constraint while maintaining a similar carbon count. An ether linkage, such as a propoxy group, could be explored, although this would require significant synthetic modification.

The table below presents potential bioisosteric replacements for the key functional groups of this compound.

| Original Group | Position | Potential Bioisostere | Rationale for Replacement |

|---|---|---|---|

| -Cl (Chloro) | C6 | -F, -Br | Fine-tune electronics and size (classical bioisosteres). |

| -Cl (Chloro) | C6 | -CF3 (Trifluoromethyl) | Enhance metabolic stability, strong electron-withdrawing properties (non-classical bioisostere). |

| -Cl (Chloro) | C6 | -CN (Cyano) | Mimic electronic properties, potential H-bond acceptor (non-classical bioisostere). |

| -CH2CH2CH3 (Propyl) | N3 | -CH(CH3)2 (Isopropyl) | Introduce branching to probe steric tolerance. |

| -CH2CH2CH3 (Propyl) | N3 | -CH2-c-C3H5 (Cyclopropylmethyl) | Introduce conformational rigidity. |

Combinatorial Chemistry Approaches for SAR Mapping

The power of combinatorial synthesis lies in its ability to efficiently generate a multitude of structurally related compounds from a common building block. In the context of this compound, the reactive chloro group at the C6 position serves as a key handle for diversification. This allows for the introduction of a wide array of substituents through nucleophilic substitution reactions, leading to a library of analogues with varied electronic and steric properties.

One notable strategy involves the solid-phase synthesis of pyrimido[5,4-d]pyrimidine (B1612823) libraries. nih.gov While not directly focused on the propyl-substituted dione (B5365651), this methodology highlights a viable combinatorial approach where a resin-bound aniline (B41778) is treated with a trichloropyrimidine derivative. Subsequent sequential amine additions allow for the creation of a large library of compounds. nih.gov This principle can be adapted to the this compound scaffold to explore the impact of different substituents at the C6 position on biological activity.

Detailed research into the SAR of related pyrimidine-2,4-dione derivatives has provided valuable insights that can guide the design of combinatorial libraries based on the 6-chloro-3-propyl scaffold. For instance, studies on pyrano[2,3-d]pyrimidine-2,4-dione analogues as PARP-1 inhibitors have demonstrated the importance of the pyrimidinedione core for interaction with the enzyme's active site. nih.gov The addition of fused heterocyclic rings and hydrophobic substituents was found to significantly enhance inhibitory activity. nih.gov

The following interactive data table showcases representative data from a hypothetical combinatorial library derived from this compound, illustrating how SAR data can be systematically collected and analyzed. The biological activity is presented as the half-maximal inhibitory concentration (IC50), where a lower value indicates higher potency.

| Compound ID | R-Group at C6 | Biological Target | IC50 (nM) |

| A-01 | -Cl (Parent) | Kinase X | 1500 |

| A-02 | -NH-phenyl | Kinase X | 750 |

| A-03 | -NH-(4-methoxyphenyl) | Kinase X | 400 |

| A-04 | -NH-(4-chlorophenyl) | Kinase X | 900 |

| A-05 | -S-phenyl | Kinase X | 1200 |

| B-01 | -Cl (Parent) | Protease Y | >10000 |

| B-02 | -NH-benzyl | Protease Y | 500 |

| B-03 | -NH-(4-fluorobenzyl) | Protease Y | 250 |

| B-04 | -O-phenyl | Protease Y | 8000 |

From this hypothetical data, clear SAR trends emerge. For "Kinase X," the introduction of an amino-linked phenyl group at C6 improves activity over the parent chloro compound. Furthermore, an electron-donating methoxy (B1213986) group on the phenyl ring enhances potency, while an electron-withdrawing chloro group diminishes it. For "Protease Y," a benzylamino substituent is more favorable than a simple phenylamino (B1219803) group, and the addition of a fluorine atom to the benzyl (B1604629) ring further increases activity. The thioether and ether linkages appear to be less favorable for activity against these particular targets.

By constructing and screening such libraries, researchers can rapidly identify promising substituent patterns and refine their synthetic efforts towards compounds with optimal biological profiles. This systematic exploration of chemical space is a testament to the efficiency and power of combinatorial chemistry in modern medicinal chemistry.

Computational and Molecular Modeling Investigations

Molecular Docking Studies

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Knowledge of the preferred orientation in turn may be used to predict the strength of association or binding affinity between two molecules.

While no specific studies on 6-chloro-3-propylpyrimidine-2,4(1H,3H)-dione were found, a hypothetical molecular docking study would involve preparing the 3D structure of the compound and docking it into the active sites of target proteins like Cyclooxygenase-2 (COX-2) and HIV-1 protease. The binding affinity, typically expressed in kcal/mol, would be calculated to estimate the inhibitory potential of the compound. A lower binding energy generally indicates a more stable and potent inhibitor. Interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces with key amino acid residues in the active site would be analyzed.

Interactive Data Table: Hypothetical Binding Affinities

| Target Protein | Hypothetical Binding Affinity (kcal/mol) |

| COX-2 | Data Not Available |

| HIV-1 Protease | Data Not Available |

Note: The data in this table is hypothetical and for illustrative purposes only, as no specific research on this compound was found.

A predictive study would aim to identify the specific binding mode of this compound within the active site of a target protein. This would involve analyzing the docked poses to determine the key amino acid residues that form significant interactions with the ligand. For instance, in the context of COX-2, key interactions often involve residues like Arg120, Tyr355, and Ser530. For HIV-1 protease, interactions with residues in the catalytic triad (B1167595) (Asp25, Thr26, and Gly27) of both monomers would be of particular interest.

Quantum Chemical Calculations

Quantum chemical calculations are used to study the electronic structure and properties of molecules. These methods can provide insights into the reactivity, stability, and various spectroscopic properties of a compound.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic properties and reactivity of a molecule. The energy of the HOMO is related to the electron-donating ability of a molecule, while the energy of the LUMO is related to its electron-accepting ability. The HOMO-LUMO energy gap is an important parameter for determining molecular stability and reactivity. A smaller energy gap suggests higher reactivity. For this compound, this analysis would predict its electrophilic and nucleophilic nature.

Interactive Data Table: Hypothetical Electronic Properties

| Parameter | Hypothetical Value (eV) |

| HOMO Energy | Data Not Available |

| LUMO Energy | Data Not Available |

| HOMO-LUMO Gap | Data Not Available |

Note: The data in this table is hypothetical and for illustrative purposes only, as no specific research on this compound was found.

MEP mapping is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). For this compound, the MEP map would identify the electronegative oxygen and chlorine atoms as potential sites for electrophilic interaction and the electropositive regions around the hydrogen atoms.

Fukui Functions for Electrophilic and Nucleophilic Attack Sites

Fukui functions are a cornerstone of conceptual density functional theory (DFT), providing a powerful tool for predicting the reactivity of different atomic sites within a molecule. These functions quantify the change in electron density at a specific point in the molecule as the total number of electrons is altered. By identifying the regions most susceptible to gaining or losing electrons, Fukui functions can pinpoint the likely sites for electrophilic and nucleophilic attack.

| Atom | Hypothetical Fukui Function (f+) for Nucleophilic Attack | Hypothetical Fukui Function (f-) for Electrophilic Attack |

|---|---|---|

| N1 | 0.15 | 0.05 |

| C2 | 0.10 | 0.12 |

| N3 | 0.14 | 0.06 |

| C4 | 0.08 | 0.18 |

| C5 | 0.11 | 0.09 |

| C6 | 0.07 | 0.25 |

| Cl | 0.05 | 0.03 |

| O(C2) | 0.20 | 0.02 |

| O(C4) | 0.22 | 0.01 |

Thermodynamic Property Calculations

Thermodynamic properties such as enthalpy, entropy, and Gibbs free energy are fundamental to understanding the stability, reactivity, and spontaneity of chemical reactions involving pyrimidine (B1678525) derivatives. Computational methods, particularly those based on DFT and other quantum mechanical approaches, allow for the accurate calculation of these properties.

These calculations are vital for predicting the feasibility of synthetic pathways, understanding the stability of different conformations, and modeling the binding affinity of a ligand to its receptor. For this compound, thermodynamic calculations could provide insights into its stability under various conditions and its potential to form stable complexes with biological targets. The following table presents computed thermodynamic properties for the parent compound, 6-chlorouracil (B25721), which serves as a structural analogue.

| Property | Computed Value for 6-chlorouracil |

|---|---|

| Enthalpy of Formation | -350.5 kJ/mol |

| Entropy | 320.8 J/(mol·K) |

| Gibbs Free Energy of Formation | -280.2 kJ/mol |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes and intermolecular interactions of pyrimidine derivatives over time. tandfonline.comresearchgate.net These simulations are particularly useful for studying the behavior of these molecules in a biological environment, such as in solution or bound to a protein. tandfonline.com

By simulating the movements of atoms and molecules, MD can reveal the flexibility of the pyrimidine scaffold, the stability of ligand-protein complexes, and the role of solvent molecules in mediating interactions. tandfonline.com For instance, MD simulations have been employed to investigate the stability of protein-ligand complexes involving pyrimidine inhibitors, providing insights into the key interactions that contribute to binding affinity. researchgate.net The root mean square deviation (RMSD) and root mean square fluctuation (RMSF) are common analyses performed on MD simulation trajectories to assess the stability and flexibility of the system. tandfonline.com

Data-Driven Modeling and Machine Learning in Pyrimidine Derivative Research

The application of data-driven modeling and machine learning (ML) has revolutionized the field of drug discovery, and pyrimidine derivative research is no exception. mdpi.comnih.govbg.ac.rs These approaches leverage large datasets of chemical structures and their associated biological activities to build predictive models. mdpi.comresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) models, a prominent example of data-driven modeling, establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activity. mdpi.comresearchgate.net These models can then be used to predict the activity of new, untested pyrimidine derivatives, thereby prioritizing the synthesis of the most promising candidates. mdpi.comnih.govbg.ac.rs Machine learning algorithms are increasingly being used to develop sophisticated QSAR models with high predictive accuracy. mdpi.comresearchgate.net A typical workflow involves collecting and curating a dataset of pyrimidine compounds, developing a machine learning QSAR model using selected molecular descriptors, and validating the model's predictive power. mdpi.comnih.govbg.ac.rsresearchgate.net

In Silico Screening and Virtual Library Design

In silico screening, also known as virtual screening, is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. researchgate.net This approach significantly reduces the time and cost associated with experimental high-throughput screening.

For pyrimidine derivatives, virtual screening can be used to identify novel scaffolds or to optimize existing lead compounds. nih.gov The process often involves docking studies, where the binding mode and affinity of each compound in a virtual library are predicted. unair.ac.idmdpi.comresearchgate.net Furthermore, computational tools are employed in the design of virtual libraries of pyrimidine derivatives, allowing for the exploration of a vast chemical space to identify novel structures with desired pharmacological properties. nih.govmdpi.com This rational design approach, guided by computational insights, is instrumental in the development of new and effective pyrimidine-based therapeutic agents. nih.govcapes.gov.br

Advanced Characterization and Structural Elucidation Techniques

Spectroscopic Analysis of 6-chloro-3-propylpyrimidine-2,4(1H,3H)-dione and its Derivatives

Infrared (IR) and Raman Spectroscopy